N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide
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Overview
Description
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide typically involves multiple steps. One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-3-methylpyridine: Similar in structure but lacks the methanesulfonamide group.
6-Bromo-5-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine: Contains a benzofuran ring instead of a pyridine ring.
Uniqueness
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide is unique due to the combination of bromine, fluorine, and methanesulfonamide groups attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C7H8BrFN2O2S |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrFN2O2S/c1-4-6(11-14(2,12)13)3-5(9)7(8)10-4/h3,11H,1-2H3 |
InChI Key |
AFBPREZYRVNICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1NS(=O)(=O)C)F)Br |
Origin of Product |
United States |
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